molecular formula C9H16N2S B13314624 Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine

Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine

Cat. No.: B13314624
M. Wt: 184.30 g/mol
InChI Key: PVILZQCEJWTHPV-UHFFFAOYSA-N
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Description

Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a compound that features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Scientific Research Applications

Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and antiviral activities, making it a candidate for drug development.

    Industry: Utilized in the production of biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with DNA, causing cytotoxicity in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine stands out due to its specific butyl and methyl substitutions, which can influence its biological activity and chemical reactivity. These unique structural features may enhance its efficacy in certain applications compared to other thiazole derivatives .

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-1-amine

InChI

InChI=1S/C9H16N2S/c1-3-4-5-10-6-9-8(2)11-7-12-9/h7,10H,3-6H2,1-2H3

InChI Key

PVILZQCEJWTHPV-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(N=CS1)C

Origin of Product

United States

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